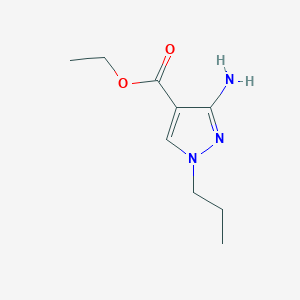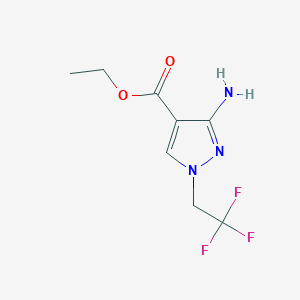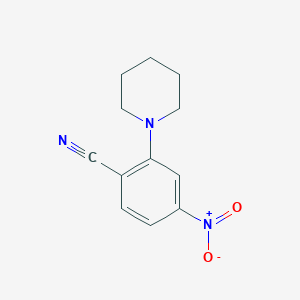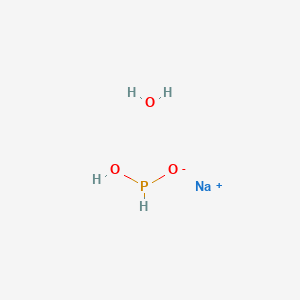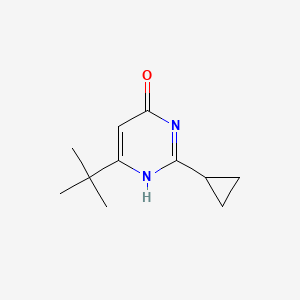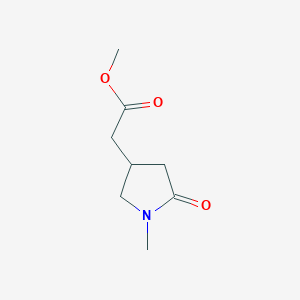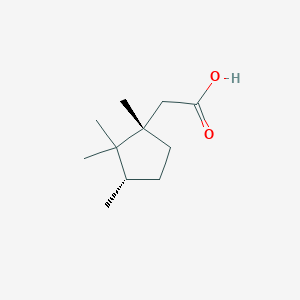
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid is an organic compound characterized by a cyclopentane ring substituted with four methyl groups and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane structure.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions. This can be achieved using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH).
Attachment of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction. This can be done by treating the intermediate compound with carbon dioxide (CO₂) under high pressure and temperature in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to ensure the complete conversion of intermediates to the desired product.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The methyl groups on the cyclopentane ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH₃) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
科学的研究の応用
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)butyric acid: Contains a butyric acid group, offering different chemical properties.
Uniqueness
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid is unique due to its specific arrangement of methyl groups and the presence of an acetic acid moiety, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
2-[(1S,3S)-1,2,2,3-tetramethylcyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8-5-6-11(4,7-9(12)13)10(8,2)3/h8H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOCTAPXHLVKHZ-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
